6-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-1H-indole-2-carboxamide
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Overview
Description
6-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available indole derivatives, which undergo various chemical transformations such as acylation, methoxylation, and condensation reactions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce various reduced derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Indole-2-carboxamides: A class of compounds with similar structural features.
Thiophene derivatives: Compounds containing the thiophene ring.
Methoxy-substituted indoles: Indoles with methoxy groups at various positions.
Uniqueness
6-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-1H-indole-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
6-methoxy-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S/c1-29-17-7-5-15-11-19(25-18(15)13-17)22(27)24-16-6-4-14-8-9-26(20(14)12-16)23(28)21-3-2-10-30-21/h2-7,10-13,25H,8-9H2,1H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHHYKBURAWVAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NC3=CC4=C(CCN4C(=O)C5=CC=CS5)C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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